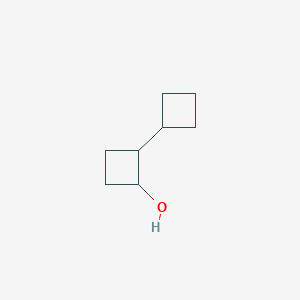

2-Cyclobutylcyclobutan-1-ol

Description

Properties

IUPAC Name |

2-cyclobutylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-5-4-7(8)6-2-1-3-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKAZOCZPOTQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Transformations of 2 Cyclobutylcyclobutan 1 Ol and Cyclobutanol Derivatives

Ring-Opening Reactions and Skeletal Rearrangements

The relief of the approximately 26 kcal/mol of strain energy in the cyclobutane (B1203170) ring is a powerful thermodynamic driving force for many of its chemical transformations. This section explores the diverse mechanisms through which the C-C bonds of the cyclobutanol (B46151) ring can be cleaved.

Under acidic conditions, the hydroxyl group of cyclobutanol derivatives, including 2-cyclobutylcyclobutan-1-ol, is protonated to form a good leaving group, water. The departure of water generates a secondary carbocation. This carbocation is highly unstable and readily undergoes rearrangement to alleviate ring strain. The primary pathway for this rearrangement is a ring expansion, where a C-C bond of the cyclobutane ring migrates to the carbocationic center, resulting in the formation of a more stable cyclopentyl cation. This cation can then be trapped by a nucleophile or lose a proton to form a cyclopentene.

For instance, the acid-catalyzed rearrangement of 1-substituted cyclobutanols can lead to the formation of 2-substituted cyclopentanones. In the case of this compound, acid treatment would be expected to yield a cyclobutyl-substituted cyclopentyl cation, which could then lead to various cyclopentane (B165970) derivatives.

Another potential reaction under acidic conditions is an intermolecular Friedel-Crafts reaction, where the carbocation intermediate can be trapped by an aromatic solvent.

| Starting Material | Acid Catalyst | Major Product(s) | Reaction Type |

| 1-Methylcyclobutanol | H₂SO₄ | 1-Methylcyclopentene, Acetylcyclopentane | Ring Expansion |

| This compound | H⁺ (general) | Cyclobutyl-substituted cyclopentane derivatives | Ring Expansion |

| 1-Arylcyclobutanol | Lewis Acid (e.g., AlCl₃) | Tetralone derivatives | Intramolecular Friedel-Crafts |

Base-catalyzed ring-opening reactions of simple cyclobutanols are less common than their acid-catalyzed counterparts. The hydroxyl group is a poor leaving group, and its deprotonation to an alkoxide does not inherently promote C-C bond cleavage. However, in appropriately substituted cyclobutanol derivatives, base-catalyzed fragmentation can occur. This is often observed in systems where a retro-Claisen or retro-aldol type reaction is possible. For such a reaction to occur in this compound, the presence of additional activating groups would be necessary.

The ring strain in epoxides makes them susceptible to base-catalyzed ring opening via an S(_N)2 mechanism, and a similar pathway could be envisioned for activated cyclobutanol systems, although it is not a general reaction for simple cyclobutanols.

Direct nucleophilic attack on the carbon skeleton of this compound leading to ring cleavage is generally not feasible without prior activation of the hydroxyl group. However, in "donor-acceptor" cyclobutanes, where the ring is substituted with both electron-donating and electron-withdrawing groups, nucleophilic ring-opening can be achieved.

For example, cyclobutanes bearing two geminal ester groups (acceptors) can undergo a Lewis acid-catalyzed Friedel-Crafts-type reaction with electron-rich arenes (nucleophiles), resulting in a ring-opened product. chemistryviews.org Similarly, soft nucleophiles like thiols and selenols can also induce ring-opening in these activated systems. chemistryviews.org For a simple secondary alcohol like this compound, such reactions would not be expected under similar conditions.

The gas-phase thermal decomposition of cyclobutanol has been shown to proceed through a biradical intermediate. cdnsciencepub.com At temperatures between 250 to 450°C, the primary reaction is the homolytic cleavage of a C-C bond to form a 1,4-biradical. This biradical can then undergo a variety of transformations. The major pathway is cleavage to form ethylene (B1197577) and acetaldehyde. cdnsciencepub.com A minor pathway involves an intramolecular hydrogen transfer to yield n-butyraldehyde. cdnsciencepub.com This thermal decomposition is essentially the reverse of the Norrish Type II photochemical reaction.

The kinetics of the major decomposition pathway for cyclobutanol have been determined: cdnsciencepub.com

| Parameter | Value |

| Activation Energy (E) | 57.3 ± 1 kcal/mol |

| Pre-exponential Factor (A) | 2.14 ± 0.2 x 10¹⁴ s⁻¹ |

For this compound, thermal decomposition would be expected to proceed through a similar biradical mechanism, potentially leading to a more complex mixture of products due to the presence of the cyclobutyl substituent.

The photochemistry of cyclobutanol is related to the well-known Norrish reactions of carbonyl compounds. The Norrish-Yang reaction (or Norrish Type II reaction) of a ketone involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to a 1,4-biradical. This biradical can either cyclize to form a cyclobutanol or cleave to an enol and an alkene.

The reverse process, the photolytic cleavage of a cyclobutanol, can also be induced. Upon UV irradiation, a cyclobutanol can be excited and undergo C-C bond cleavage to form a 1,4-biradical, which can then fragment.

Another relevant photochemical process is the Norrish Type I reaction, which involves the α-cleavage of a carbonyl compound to form two radical fragments. This is relevant in the context of the photolysis of cyclobutanone (B123998), a common precursor to cyclobutanols, which can lead to the formation of ethene and ketene (B1206846), or cyclopropane (B1198618) and carbon monoxide.

For this compound itself, direct photolysis is less studied. However, its derivatives or precursors with chromophoric groups would be susceptible to these types of photochemical transformations.

The high ring strain of cyclobutanols makes them excellent substrates for transition metal-catalyzed C-C bond cleavage. nih.gov This strategy has emerged as a powerful tool in organic synthesis for constructing complex molecular architectures. The general mechanism involves the formation of a metal alkoxide from the cyclobutanol and a low-valent transition metal catalyst, typically rhodium(I) or palladium(0). This is followed by a β-carbon elimination step, where a C-C bond of the cyclobutane ring is cleaved, driven by the release of ring strain. This generates a five- or six-membered metallacycle intermediate, which can then undergo various further reactions.

Rhodium(I) catalysts have been extensively used for the enantioselective ring-opening and isomerization of cyclobutanols to produce chiral acyclic ketones. acs.org Palladium catalysts are also widely employed and can mediate a variety of transformations, including ring-opening/cross-coupling reactions and even polymerization. acs.org A recent study demonstrated a palladium-catalyzed formal [2+2]-retrocyclization of cyclobutanols, involving the cleavage of two C-C bonds. nih.gov

| Catalyst System | Substrate Type | Product Type | Transformation |

| [Rh(COD)Cl]₂ / (S)-BINAP | 3-Alkoxycyclobutanols | Chiral acyclic ketones | Enantioselective ring-opening/isomerization acs.org |

| Pd(OAc)₂ / JohnPhos | Substituted cyclobutanols | Styrene (B11656) and acetophenone (B1666503) derivatives | Formal [2+2]-retrocyclization nih.gov |

| Rh₂(esp)₂ | ortho-Cyclobutanol-substituted aryl azides | Medium-sized N-heterocycles | Ring expansion acs.org |

| Pd₂(dba)₃ / PPh₃ | Bifunctional cyclobutanols | Polyketones | Ring-opening polymerization acs.org |

Given the reactivity of other cyclobutanols, this compound would be an expected substrate for such transition metal-catalyzed transformations, likely leading to ring-opened or rearranged products with the cyclobutyl group intact or participating in subsequent reactions.

Ring-Contraction and Ring-Expansion Reactions

The carbocyclic framework of cyclobutanol derivatives is not static; it can be manipulated to form smaller or larger rings through carefully chosen synthetic methods. These transformations are often driven by the release of ring strain associated with the four-membered ring. nih.govstackexchange.com

Ring-Expansion Reactions

Ring expansion is a common transformation for cyclobutanol derivatives, providing access to more stable five- and six-membered rings. chemistrysteps.com This process is primarily driven by the relief of angle and torsional strain inherent in the cyclobutane structure. stackexchange.com A prevalent mechanism for this transformation is the semipinacol rearrangement, which proceeds through a carbocation intermediate. wikipedia.org For instance, the Tiffeneau–Demjanov rearrangement, a type of semipinacol reaction, can be used to expand the cyclobutane ring. wikipedia.org

Recent methodologies have expanded the toolkit for these reactions. Palladium(II)-catalyzed oxidative reactions of tertiary cyclobutanols can induce ring expansion through a β-carbon elimination pathway. researchgate.net Furthermore, mild electrochemical methods have been developed to generate alkoxy radicals from cyclobutanols, which can trigger regioselective ring expansion to form structures like 1-tetralones. imperial.ac.uk

| Method | Reactant Type | Key Intermediate | Product Type | Driving Force |

| Semipinacol Rearrangement | Cyclobutanol derivatives | Carbocation | Cyclopentyl derivatives | Carbocation stability & Strain relief chemistrysteps.com |

| Palladium Catalysis | Tertiary cyclobutanols | Alkylpalladium | Ring-expanded ketones | β-carbon elimination researchgate.net |

| Electrochemistry | Functionalized cyclobutanols | Alkoxy radical | Fused-ring ketones (e.g., 1-tetralones) | Intramolecular cyclization imperial.ac.uk |

| Radical-Mediated | Spirocyclobutanones | Alkoxy radical | Medium-sized bicyclic compounds | Radical fragmentation & Strain relief researchgate.net |

Ring-Contraction Reactions

While less common than expansion, ring-contraction reactions provide a pathway from cyclobutane systems to highly strained cyclopropane derivatives. These transformations often involve intermediates derived from the corresponding cyclobutanone, which is accessible via oxidation of the cyclobutanol. For example, 2-bromo- or 2-tosyloxy-cyclobutanones undergo ring contraction when treated with reagents like lithium aluminium hydride or Grignard reagents. rsc.org A tandem Wittig reaction followed by a 1,2-carbon migration in α-hydroxycyclobutanones can also yield functionalized cyclopropanecarbaldehydes. researchgate.net

Functional Group Transformations and Derivatizations

The hydroxyl group in this compound is a key functional handle that enables a wide array of subsequent transformations, from simple oxidation to complex catalytic C-C bond-forming reactions.

The secondary alcohol of cyclobutanol derivatives can be readily oxidized to the corresponding cyclobutanone. wikipedia.org This transformation is fundamental, as cyclobutanones are versatile intermediates for further reactions, including ring expansions and multicomponent reactions. nih.govnih.gov Classical oxidizing agents such as chromic acid have been used for this purpose. acs.org Modern synthetic chemistry often employs milder and more selective methods. The Ley–Griffith oxidation, which uses tetra-n-propylammonium perruthenate (TPAP) as a catalyst, is a popular method for the controlled oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.net

The direct, stereoselective functionalization of the C-H bonds on a cyclobutane ring is a powerful strategy for building molecular complexity. While challenging, significant advances have been made using directing-group-assisted catalysis. The native tertiary amine functionality can be harnessed to direct the palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes with aryl boronic acids. nih.govchemrxiv.org This method forges new carbon-aryl bonds with excellent control over both diastereoselectivity and enantioselectivity. acs.org Computational studies have provided insight into the cyclopalladation step, explaining the mechanism of enantioselective C–H cleavage. chemrxiv.org This strategy allows for the introduction of a wide range of functionalized aryl groups onto the cyclobutane scaffold. acs.org

| Aryl Boronic Acid Substituent | Resulting Arylated Product | Yield | Enantiomeric Ratio (e.r.) |

| 4-Methoxycarbonylphenyl | Aryl-substituted aminomethyl-cyclobutane | Good | >97:3 acs.org |

| 4-Fluorophenyl | Aryl-substituted aminomethyl-cyclobutane | Good | >97:3 acs.org |

| 3-Chlorophenyl | Aryl-substituted aminomethyl-cyclobutane | Good | >97:3 acs.org |

| Thiophen-3-yl | Heteroaryl-substituted aminomethyl-cyclobutane | Good | >97:3 acs.org |

Hydrogen borrowing (HB) catalysis, also known as hydrogen autotransfer, is an atom-economical and sustainable synthetic strategy. cardiff.ac.ukcsic.es This process allows bench-stable alcohols to function as alkylating agents, with water being the only byproduct. digitellinc.comcardiff.ac.uk The general mechanism involves three steps:

A metal catalyst temporarily dehydrogenates an alcohol to form a reactive carbonyl intermediate and a metal-hydride species. csic.escardiff.ac.uk

This intermediate undergoes a separate reaction, such as a condensation with a nucleophile (e.g., an enolate). digitellinc.com

The metal-hydride species then returns the "borrowed" hydrogen to the resulting unsaturated product, yielding the final alkylated product and regenerating the catalyst. cardiff.ac.uk

This methodology can be applied to transformations involving cyclobutanols. For instance, a ketone could be alkylated using a cyclobutanol derivative as the alkylating agent. An expedient method for the α-cyclopropanation of ketones has been developed using HB catalysis, where an initial HB alkylation is followed by an intramolecular cyclization. researchgate.net

The strategic installation of two or more "orthogonal" functional groups—groups that can be reacted selectively under different conditions—is a powerful approach for the synthesis of complex molecules. nih.govnih.gov A prime example in cyclobutane chemistry is the synthesis of 3-borylated cyclobutanols, which possess both a hydroxyl group (-OH) and a pinacol (B44631) boronic ester (-Bpin). rsc.orgresearchgate.net

These two handles can be derivatized independently, allowing for controlled, stepwise functionalization of the cyclobutane core. rsc.org

Hydroxyl Group: Can undergo standard alcohol reactions such as oxidation to a ketone, etherification, or esterification.

Boronic Ester Group: Serves as a versatile precursor for various C-C and C-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling with aryl or vinyl halides.

This orthogonality provides a robust platform for creating diverse libraries of substituted cyclobutanes from a common intermediate. rsc.org

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the rapid construction of complex molecules in a single pot. frontiersin.org20.210.105 Cyclobutanol derivatives, and particularly their corresponding cyclobutanones, are valuable building blocks in such processes.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single operation to form a product that incorporates portions of all reactants. frontiersin.org Cyclobutanones have been shown to participate in isonitrile-based MCRs, such as the Ugi and Passerini reactions, to create structurally diverse products. nih.gov

Cascade Reactions: These processes involve two or more sequential bond-forming events that occur under a single set of reaction conditions, where the functionality for the subsequent step is generated in the preceding one. 20.210.105 For example, visible-light catalysis can be used to merge an aldol (B89426) or Wittig reaction with a [2+2] photocycloaddition in a cascade sequence to construct complex cyclobutane frameworks. nih.gov

These advanced, one-pot methodologies highlight the utility of the cyclobutane scaffold in diversity-oriented synthesis and the efficient assembly of complex target molecules.

Stereochemical Control and Conformational Dynamics in Cyclobutylcyclobutanol Systems

Conformational Analysis of Cyclobutane (B1203170) Rings

The cyclobutane ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain profoundly influences the ring's conformation, leading to non-planar arrangements that seek to minimize these energetic penalties.

The puckered conformations of cyclobutane are not static. The ring undergoes a rapid interconversion between equivalent puckered forms, a process sometimes referred to as pseudorotation. researchgate.net This dynamic process involves the "flapping" of the butterfly-like structure, where the out-of-plane carbon atom moves through the plane to an equivalent position on the opposite side. semanticscholar.org

The transition between these puckered conformations is not without an energy cost. The molecule must pass through a higher-energy planar transition state. The energy required to overcome this barrier is known as the inversion barrier. Experimental and computational studies have determined this barrier to be relatively low, on the order of 1.44 to 1.45 kcal/mol (or about 503 cm⁻¹). rsc.orgnih.gov This low barrier allows for rapid interconversion at room temperature. nih.gov

Theoretical models describe the ring-puckering potential of cyclobutane as a double-minimum potential energy surface. rsc.orgru.nl The two minima correspond to the equivalent puckered conformations, while the maximum represents the planar transition state. The exact height of this barrier is influenced by the interplay between angle strain, which is at its maximum in the puckered form, and torsional strain, which is minimized in this conformation. researchgate.net Some studies suggest that electronic delocalization, specifically hyperconjugative interactions, also plays a role in stabilizing the puckered conformation and thus contributes to the inversion barrier. vub.ac.bevub.be

Interestingly, the strain energy of the cyclobutane ring can be substantially lowered by the presence of substituents. For example, the addition of methyl groups can decrease the strain energy. libretexts.org This phenomenon, sometimes related to the Thorpe-Ingold effect, highlights the complex interplay of steric and electronic effects that substituents impart on the cyclobutane ring. libretexts.org In some cases, such as with trans-1,3-dicarboxylic acid, the molecule may even adopt a planar conformation in the solid state, while being puckered in solution, demonstrating the subtle balance of forces that dictate the ring's geometry. acs.org

| Parameter | Value | Source |

| Puckering Dihedral Angle | ~25-35° | researchgate.netrsc.org |

| Internal Bond Angle (Puckered) | ~88° | researchgate.netsemanticscholar.org |

| Inversion Barrier | ~1.44-1.45 kcal/mol (503 cm⁻¹) | rsc.orgnih.gov |

Diastereoselectivity in Cyclobutanol (B46151) Formation

The synthesis of 2-cyclobutylcyclobutan-1-ol and related cyclobutanol derivatives often leads to the formation of diastereomers. Controlling the stereochemical outcome of these reactions is a critical aspect of their synthesis, enabling access to specific isomers with desired properties.

The reduction of a substituted cyclobutanone (B123998) is a common method for preparing cyclobutanols. The stereochemical outcome of this reaction, specifically the cis to trans ratio of the resulting alcohol, is influenced by several factors.

Nature of the Reducing Agent: The steric bulk of the hydride reagent can play a role in the facial selectivity of the attack on the carbonyl group. However, studies have shown that for the reduction of 3-substituted cyclobutanones, a high selectivity for the cis-alcohol is often observed, regardless of the size of the reducing agent. nih.govvub.ac.be

Reaction Temperature: Lowering the reaction temperature generally leads to an increase in diastereoselectivity, favoring the formation of the thermodynamically more stable product. vub.ac.beacs.org

Solvent: The polarity of the solvent can influence the stereochemical outcome. Decreasing solvent polarity has been shown to enhance the selectivity for the cis-alcohol in the reduction of 3-substituted cyclobutanones. nih.govvub.ac.be

Nature of the Substituent: The substituent on the cyclobutanone ring exerts significant stereocontrol. Torsional strain is a major factor, favoring an anti-facial hydride approach, consistent with the Felkin-Anh model. nih.gov In cases with substituents like a benzyloxy group, repulsive electrostatic interactions can further direct the hydride attack to favor the formation of the cis-isomer. nih.gov

| Factor | Influence on Diastereoselectivity (Reduction of 3-substituted cyclobutanones) | Source |

| Reducing Agent Size | High cis-selectivity often observed regardless of size | nih.govvub.ac.be |

| Temperature | Lower temperature increases selectivity | vub.ac.beacs.org |

| Solvent Polarity | Decreased polarity increases cis-selectivity | nih.govvub.ac.be |

| Substituent | Directs hydride attack through steric and electronic effects | nih.gov |

[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings, including those that can be converted to cyclobutanols. libretexts.orgharvard.edu The stereochemistry of the resulting cyclobutane is determined by the nature of the reactants and the reaction conditions.

In thermal [2+2] cycloadditions involving ketenes, the reaction proceeds with a high degree of stereochemical predictability. libretexts.org Photochemical [2+2] cycloadditions also offer a route to cyclobutanes, with the stereochemical outcome being governed by the excited state of the reacting alkene. acs.org By carefully selecting chiral auxiliaries or catalysts, it is possible to achieve high levels of enantioselectivity and diastereoselectivity in these cycloaddition reactions, providing access to stereochemically defined cyclobutanol precursors. nih.gov For instance, hyperbaric conditions (high pressure) have been employed in [2+2] cycloaddition reactions to synthesize cyclobutanol derivatives with moderate to excellent diastereoselectivity. researchgate.netru.nl

Enantioselective Synthesis and Chiral Induction

The synthesis of specific stereoisomers of complex molecules like this compound is a central challenge in organic chemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological activities. This is achieved through methods that guide the reaction pathway to favor the formation of one stereoisomer over others.

Asymmetric catalysis is a powerful strategy for constructing chiral molecules, including cyclobutanol derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various catalytic systems have been developed for the asymmetric synthesis of four-membered rings.

Chiral Lewis acids, for instance, have proven effective in catalyzing the formation of cyclobutanones, which are direct precursors to cyclobutanols. In one notable method, a chiral oxazaborolidinium ion catalyst is used in a tandem cyclopropanation/semipinacol rearrangement reaction. acs.orgsemanticscholar.orgnih.gov This process can yield α-silyloxycyclobutanones with a chiral β-quaternary center in high yields and with excellent control over the stereochemistry. acs.orgsemanticscholar.orgnih.gov

Transition metal catalysis also offers robust methods for enantioselective cyclobutane synthesis. Iridium-based catalysts, combined with chiral ligands such as phosphoramidites, have been successfully employed in cascade reactions involving asymmetric allylic etherification followed by a [2+2] photocycloaddition to build enantioenriched cyclobutane structures. chemistryviews.org These reactions proceed under mild conditions and demonstrate broad substrate scope. chemistryviews.org Another approach involves the use of chiral squaramide bifunctional acid-base catalysts in Michael additions to cyclobutenes, yielding thio-substituted cyclobutanes with high enantioselectivity. rsc.org The development of such catalytic methods is crucial for accessing optically active cyclobutanes and related structures. acs.org

Table 1: Asymmetric Catalysis for Chiral Cyclobutane Precursors

| Catalyst Type | Reaction | Key Features | Reported Stereoselectivity |

|---|---|---|---|

| Chiral Oxazaborolidinium Ion | Tandem Cyclopropanation/Semipinacol Rearrangement | Forms chiral β-quaternary cyclobutanones | Up to 98% ee, >20:1 dr acs.orgsemanticscholar.orgnih.gov |

| Iridium/Chiral Phosphoramidite Ligand | Cascade Allylic Etherification/[2+2] Photocycloaddition | Directing-group-free synthesis | Excellent enantioselectivities chemistryviews.org |

| Chinchona-based Squaramide | Sulfa-Michael Addition to Cyclobutenes | Forms 1,2-disubstituted thiocyclobutanes | Up to 99.7:0.3 er rsc.org |

An alternative to asymmetric catalysis is the use of enantiospecific methods, which involve starting with a readily available, enantiomerically pure molecule—a "chiral precursor"—and converting it into the desired product while retaining the original stereochemical information. This strategy leverages the "chiral pool," which includes naturally occurring molecules like amino acids and carbohydrates.

For the synthesis of cyclobutanol systems, enantioenriched epibromohydrins serve as effective chiral precursors. These compounds can be used to synthesize 3-borylated cyclobutanols with a high degree of enantiospecificity, often exceeding 98%. rsc.org The chirality from the epibromohydrin (B142927) is directly transferred to the cyclobutane product. rsc.org

Similarly, chiral scaffolds based on polyfunctional cyclobutane β-amino acids can be synthesized and used as versatile precursors for more complex molecules. researchgate.netcore.ac.uk These amino acid derivatives, possessing a rigid cyclobutane moiety, can be selectively transformed to introduce other functional groups, such as hydroxyl groups, while maintaining stereochemical integrity. core.ac.uk This approach allows for the construction of highly functionalized chiral platforms suitable for the synthesis of complex architectures. researchgate.netcore.ac.uk

Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of a synthesized compound is a critical step. For complex cyclic systems like this compound, a combination of spectroscopic, crystallographic, and computational methods is often required to unambiguously assign the relative and absolute configurations of all stereocenters.

Spectroscopic techniques are indispensable for differentiating between stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative configuration of atoms in a molecule. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing crucial information about their relative proximity and thus the stereochemistry of the molecule. researchgate.net Decoupling 1H NMR experiments can also help in elucidating the relative configuration of cyclobutanol derivatives. researchgate.net

Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are also powerful for analyzing stereoisomers. Circular Dichroism (CD) spectroscopy, for example, can provide characteristic spectra for different stereoisomers. nsf.gov In some cases, an achiral probe can be used to react with chiral molecules, generating products with distinct CD signals that allow for the analysis of stereoisomeric mixtures without the need for physical separation. nsf.gov

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a molecule. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the calculation of an electron density map and the construction of an exact three-dimensional model of the molecule. nih.gov

While obtaining a crystal of sufficient quality can be a rate-limiting step, the structural information provided by X-ray crystallography is unambiguous and considered the "gold standard" for structure determination. nih.govnih.gov It is the primary method for assigning the absolute configuration of a chiral molecule, which is essential for rational drug design and understanding structure-function relationships. nih.gov The absolute configuration of novel cyclobutane products has been successfully determined using single-crystal X-ray diffraction (SCXRD) analysis. acs.org

Alongside experimental techniques, computational chemistry has become a valuable tool for predicting and understanding stereochemical outcomes. nih.gov Theoretical calculations, particularly using methods like Density Functional Theory (DFT), can be used to model reaction pathways and predict which stereoisomer is energetically favored. acs.org

By calculating the activation energies of the transition states leading to different stereoisomeric products, researchers can predict the major product of a reaction. acs.org These computational models can evaluate the energy barriers for the formation of various stereoisomers, providing insight into the factors that control stereoselectivity. acs.org This predictive capability is especially useful in the rational design of synthetic routes for complex molecules, helping to select substrates and reaction conditions that will favor the desired stereochemical outcome before extensive experimental work is undertaken. nih.govacs.org

Computational Chemistry and Theoretical Studies on 2 Cyclobutylcyclobutan 1 Ol

Molecular Structure and Energetics

Conformational Landscape and Energy Minima

The conformational landscape of 2-Cyclobutylcyclobutan-1-ol is defined by the relative orientations of its two cyclobutane (B1203170) rings and the hydroxyl group. The puckered nature of cyclobutane rings, adopting non-planar conformations to alleviate angle strain, gives rise to a complex potential energy surface with multiple local minima.

Computational studies, typically employing density functional theory (DFT) or ab initio methods, can systematically explore this landscape to identify stable conformers and the energy barriers separating them. For this compound, the key degrees of freedom include the dihedral angle between the two rings, the puckering of each cyclobutane ring, and the orientation of the hydroxyl substituent.

The relative energies of these conformers are influenced by a combination of factors:

Steric Hindrance: Repulsive interactions between the two cyclobutyl rings and between the rings and the hydroxyl group play a significant role in determining the lowest energy structures.

Intramolecular Hydrogen Bonding: The potential for the hydroxyl group to form a weak intramolecular hydrogen bond with the opposing cyclobutane ring can stabilize certain conformations.

Torsional Strain: The arrangement of substituents on each ring affects the torsional strain, favoring staggered over eclipsed arrangements where possible.

The identification of global and local energy minima is crucial for understanding the molecule's behavior in different environments and its propensity to participate in chemical reactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Ring-Ring) | Hydroxyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | anti | Equatorial-like | 0.00 |

| B | gauche | Equatorial-like | 1.25 |

| C | anti | Axial-like | 2.50 |

| D | gauche | Axial-like | 3.80 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational results.

Reaction Mechanism Elucidation

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, providing detailed information about the energetic and structural changes that occur. For this compound, computational studies can shed light on the mechanisms of its various potential transformations.

A transition state represents the highest energy point along a reaction coordinate, and its characterization is fundamental to understanding reaction kinetics. Computational methods are used to locate and verify transition state structures, which are first-order saddle points on the potential energy surface. This involves identifying a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction path.

For reactions involving this compound, such as dehydration or oxidation, theoretical calculations can pinpoint the geometry of the transition state, including bond lengths and angles of the atoms directly involved in bond breaking and formation. This information is vital for rationalizing the stereochemical outcomes of reactions.

By connecting reactants, transition states, and products through intrinsic reaction coordinate (IRC) calculations, a complete reaction pathway can be mapped. This allows for the construction of a free energy profile, which depicts the change in Gibbs free energy as the reaction progresses.

The free energy profile provides critical kinetic and thermodynamic information:

Activation Energy (ΔG‡): The difference in free energy between the reactants and the transition state determines the reaction rate.

Reaction Free Energy (ΔG°): The difference in free energy between the reactants and products indicates the spontaneity of the reaction.

For a molecule like this compound, different reaction pathways can be compared based on their activation energies to predict the most likely mechanism under specific conditions.

Many reactions of cyclobutane derivatives can proceed through either concerted or stepwise mechanisms. A concerted reaction involves the simultaneous breaking and forming of bonds in a single transition state. In contrast, a stepwise mechanism involves the formation of one or more intermediates.

In the case of thermal reactions of this compound, a key mechanistic question is whether the cleavage of the cyclobutane ring(s) occurs in a concerted fashion or proceeds via a biradical intermediate. Computational studies can distinguish between these pathways by searching for the relevant stationary points on the potential energy surface. The stability and lifetime of a potential biradical intermediate can be assessed, and the activation barriers for the concerted versus stepwise pathways can be compared to determine the favored route.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to explaining its reactivity and properties. Computational methods provide a suite of tools for analyzing the distribution of electrons within a molecule.

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study bonding and orbital interactions within a molecule. It transforms the complex wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., core, lone pair, and bonding orbitals).

A key aspect of NBO analysis is its ability to quantify hyperconjugative interactions. Hyperconjugation is the stabilizing interaction that results from the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital.

In this compound, NBO analysis can reveal:

σ → σ interactions:* These interactions contribute to the stability of the molecule and can influence bond lengths and strengths. For instance, donation from a C-H or C-C σ bonding orbital into an adjacent C-C σ* antibonding orbital can lead to bond elongation.

n → σ interactions:* The lone pairs (n) on the oxygen atom of the hydroxyl group can engage in hyperconjugation with neighboring σ* antibonding orbitals. These interactions are crucial in determining the conformational preferences of the hydroxyl group and can influence the acidity of the alcohol.

Table 2: Illustrative NBO Analysis of Hyperconjugative Interactions in this compound

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) |

|---|---|---|

| σ(C1-C2) | σ*(C3-C4) | 0.8 |

| σ(C-H) | σ*(C-C) | 1.5 |

| n(O) | σ*(C1-H) | 2.1 |

| n(O) | σ*(C1-C2) | 1.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. E(2) represents the stabilization energy of the hyperconjugative interaction.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and less stable.

To illustrate the application of FMO theory, a hypothetical analysis of a similar, simpler molecule, cyclobutanol (B46151), is presented. Computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can be used to calculate the energies of the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Cyclobutanol

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.87 |

| LUMO | 1.25 |

The relatively large hypothetical HOMO-LUMO gap for cyclobutanol suggests that it is a kinetically stable molecule. The negative energy of the HOMO indicates that the molecule is stable, and energy is required to remove an electron. The positive energy of the LUMO suggests that energy is released when an electron is added to the molecule. The distribution of the HOMO and LUMO across the molecule would further inform about the likely sites of electrophilic and nucleophilic attack.

Vibrational Spectroscopy and Theoretical Modeling

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the structure, bonding, and functional groups within a molecule. Each vibrational mode of a molecule corresponds to a specific frequency of absorbed or scattered light. Theoretical modeling is an essential tool for interpreting and predicting vibrational spectra.

Vibrational Hamiltonian Approaches (e.g., U(2) Lie Algebras)

For complex molecules, the standard harmonic oscillator model for vibrational motion can be insufficient to accurately describe the observed spectra, particularly for overtone and combination bands, which arise from the anharmonic nature of molecular vibrations. Advanced theoretical methods are required to account for these anharmonicities.

One such method is the use of a vibrational Hamiltonian based on Lie algebraic techniques. The U(2) Lie algebraic model, for instance, has been successfully applied to describe the stretching and bending vibrations of polyatomic molecules. ifo.lviv.uaresearchgate.net This approach uses a set of coupled anharmonic oscillators to model the molecular vibrations, providing a more accurate description than the simple harmonic oscillator model. researchgate.net The algebraic framework allows for a systematic and computationally efficient way to calculate vibrational energy levels, including overtone and combination bands. researchgate.net

The construction of the vibrational Hamiltonian in this model involves assigning an algebra to each bond in the molecule. researchgate.net The interactions between different vibrational modes are then accounted for through coupling terms in the Hamiltonian. By fitting the parameters of the Hamiltonian to experimental data or high-level ab initio calculations, a highly accurate prediction of the entire vibrational spectrum can be achieved.

Prediction of Vibrational Frequencies and Overtone Bands

Theoretical calculations are a powerful tool for predicting the vibrational frequencies of molecules. dtic.mil Computational methods like DFT and ab initio calculations can be used to compute the harmonic frequencies, which often provide a good starting point for spectral assignment. dtic.mil However, to achieve better agreement with experimental data, it is often necessary to account for anharmonicity. d-nb.info

As there are no specific published vibrational spectroscopy studies on this compound, we can again turn to a representative molecule, cyclobutane, to illustrate the prediction of vibrational frequencies. Theoretical calculations can predict the fundamental vibrational modes, as well as overtone and combination bands.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes of Cyclobutane

| Vibrational Mode | Predicted Harmonic Frequency (cm⁻¹) | Predicted Anharmonic Frequency (cm⁻¹) |

|---|---|---|

| CH₂ symmetric stretch | 2985 | 2860 |

| CH₂ asymmetric stretch | 3040 | 2925 |

| Ring deformation | 950 | 920 |

| CH₂ wagging | 1250 | 1225 |

In this hypothetical table, the harmonic frequencies are typically higher than the experimentally observed anharmonic frequencies. The application of theoretical models that include anharmonicity, such as the U(2) Lie algebraic method, would yield predicted frequencies that are in closer agreement with experimental spectra. ifo.lviv.uaresearchgate.net These computational approaches are invaluable for assigning spectral features and gaining a deeper understanding of the molecular dynamics of complex molecules like this compound.

Applications and Future Directions in Chemical Research

Building Blocks for Complex Natural Product Synthesis

The cyclobutane (B1203170) ring is a key structural motif in a wide array of natural products, including terpenoids, alkaloids, and steroids, many of which exhibit potent biological activities. rsc.orgnih.gov The synthesis of these complex molecules often presents significant challenges due to their densely functionalized and stereochemically rich structures. researchgate.net Compounds featuring the cyclobutane skeleton serve as crucial building blocks in assembling these intricate natural architectures. nih.govnih.govfigshare.com

Chemists have developed various strategies to construct the four-membered ring, which is a critical step in the total synthesis of these natural products. rsc.org The use of pre-formed cyclobutane units, such as derivatives of 2-Cyclobutylcyclobutan-1-ol, can streamline synthetic routes, providing a rigid scaffold onto which further complexity can be built. This approach is central to accessing biologically active compounds found in diverse natural sources like bacteria, fungi, plants, and marine invertebrates. nih.govbaranlab.org The inherent strain of the cyclobutane ring not only makes its formation challenging but also renders it a useful reactive handle for subsequent transformations in a synthetic sequence. baranlab.org

Intermediate in the Synthesis of Functionally Advanced Materials

Beyond natural products, cyclobutane derivatives are emerging as important intermediates in materials science. Their rigid and well-defined three-dimensional structures can be exploited to create materials with unique properties.

A notable application is in the development of hole-selective or hole-transporting materials (HTMs) for use in perovskite solar cells (PSCs). nih.govd-nb.info Researchers have designed and synthesized novel HTMs that incorporate a cyclobutane core, which is flanked by functional groups like carbazole. d-nb.inforesearchgate.net These materials facilitate efficient charge transport within the solar cell, contributing to high power conversion efficiencies and improved long-term stability. nih.govd-nb.info

The synthesis of these materials often employs green chemistry principles to reduce cost and environmental impact. nih.govresearchgate.net For example, a synthetic route to novel HTMs can involve the [2+2] cycloaddition of precursors promoted by sunlight, avoiding the need for a photocatalyst. researchgate.net The resulting cyclobutane-based HTMs have been successfully used to fabricate high-efficiency PSCs and large-area solar modules, demonstrating their potential as viable alternatives to more complex and expensive materials. nih.govd-nb.info

| Material ID | Core Structure | Application | Reported Efficiency |

| V1366 | Cyclobutane | Perovskite Solar Cells | 21% nih.gov |

| V1321 | Cyclobutane | Perovskite Solar Cells | Not specified |

| V1296 | Cyclobutane | Perovskite Solar Cells | Not specified |

"Overbred Intermediates" in Retrosynthetic Analysis

In the strategic planning of complex organic syntheses, a powerful concept is the use of "overbred intermediates"—structures that are more complex than the target molecule itself but can be simplified in a controlled manner. rsc.org Cyclobutane-based structures are prime examples of such intermediates. rsc.org Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, often identifies these strained rings as strategic precursors. wikipedia.org

The synthesis of a complex carbocyclic or polycyclic target can be designed to proceed through a highly substituted cyclobutane intermediate. rsc.orgchemrxiv.org This intermediate is then subjected to specific fragmentation or rearrangement reactions, leveraging the release of ring strain to drive the formation of the desired molecular framework. rsc.org This approach has been successfully applied to the total synthesis of several natural products, where a key step involves the strategic cleavage of a cyclobutane ring built via methods like [2+2] photocycloaddition. chemrxiv.org

Design of Conformationally Restricted Analogues for Medicinal Chemistry

In medicinal chemistry, the cyclobutane ring is increasingly used to enhance the properties of drug candidates. nih.govnih.govru.nl Its rigid, puckered structure can lock a molecule into a specific three-dimensional shape. nih.govpharmablock.com This conformational restriction can be highly beneficial, as flexible molecules often pay an energetic (entropic) penalty upon binding to a biological target. nih.gov

By replacing a flexible linker, such as an ethyl group, with a 1,3-disubstituted cyclobutane, chemists can limit the number of possible conformations, potentially leading to increased potency and selectivity. nih.gov This strategy of "escaping from flatland" by incorporating sp³-rich scaffolds like cyclobutane is a key theme in modern drug discovery. researchgate.net The introduction of a cyclobutane moiety can also improve metabolic stability, fill hydrophobic pockets in target proteins, and serve as an isostere for other groups like alkenes or aromatic rings. nih.govnih.govexlibrisgroup.com

Key Applications of Cyclobutane in Medicinal Chemistry:

Conformational Restriction: Limits the flexibility of a molecule to favor a bioactive conformation. nih.govnih.gov

Metabolic Stability: Can block sites on a molecule that are prone to metabolic breakdown. nih.govru.nl

Improved Binding: The 3D structure can better complement the spatial arrangement of target proteins compared to flat aromatic rings. nih.gov

Scaffold Hopping: Acts as a replacement for other chemical groups to improve drug-like properties. nih.gov

Development of Novel Organometallic Reagents and Catalytic Processes

The synthesis and functionalization of cyclobutane rings have been significantly advanced by the development of novel catalytic methods. latrobe.edu.au Transition-metal catalysis, in particular, has provided powerful tools for constructing and modifying these strained systems. bohrium.comresearchgate.net Processes such as C-C bond insertion and β-carbon elimination, often catalyzed by metals like palladium or ruthenium, leverage the ring strain of cyclobutane derivatives to create versatile building blocks. latrobe.edu.aubohrium.com

Organometallic reagents, such as Grignard and organolithium compounds, are fundamental in synthesis for forming new carbon-carbon bonds. libretexts.orgfishersci.com These nucleophilic reagents can react with carbonyl compounds to produce alcohols, a foundational transformation in organic chemistry. libretexts.org The development of catalytic approaches to assemble cyclobutane motifs, including enantioselective methods, allows for the construction of complex, chiral four-membered rings with high precision. researchgate.net Recent advancements include catalyst-controlled regiodivergent reactions that enable the selective synthesis of multi-substituted cyclobutanes. nih.gov

Theoretical Predictions and Experimental Validation in Organic Chemistry

Understanding the unique structure and reactivity of strained molecules like this compound relies on a synergy between theoretical calculations and experimental studies. researchgate.net Computational chemistry provides deep insights into the bonding, conformational preferences, and potential energy surfaces of cyclobutane systems. For instance, theoretical calculations have been used to determine the puckered conformation as the most energetically favorable structure for the cyclobutane ring. nih.gov

These theoretical predictions guide experimental work. For example, understanding the stability and reactivity of intermediates in a reaction pathway, such as the elusive cyclobutylmethyl cations, can be achieved through a combination of NMR studies at low temperatures and theoretical calculations. researchgate.net This interplay is crucial for developing new reactions, understanding reaction mechanisms, and predicting the properties of novel cyclobutane-containing molecules. researchgate.net

Emerging Synthetic Methodologies for Cyclobutanol (B46151) Derivatives

The synthesis of cyclobutanol derivatives, core motifs in numerous bioactive compounds, has been significantly advanced by the development of novel and efficient chemical methodologies. Traditional methods often face limitations, but recent research has unveiled innovative strategies that offer improved control, efficiency, and access to diverse molecular architectures. These emerging techniques, including photocatalysis, C-H functionalization, and novel cycloadditions, are paving the way for the streamlined construction of complex cyclobutanol-containing molecules.

Photocatalytic Strategies: A Green Approach

Photocatalysis has emerged as a powerful tool in organic synthesis, providing mild and environmentally benign conditions for chemical transformations. Recent studies have demonstrated its utility in the synthesis of highly functionalized cyclobutanols.

One notable advancement is the aqueous-phase trifunctionalization of [1.1.1]propellane. rsc.orgrsc.org This method utilizes a synergistic combination of Brønsted acid-promoted hydration and photoredox catalysis to afford 3,3-disubstituted cyclobutanol derivatives. rsc.orgrsc.org The reaction proceeds under mild conditions, using water as both a solvent and a hydroxyl source, which aligns with the principles of green chemistry. rsc.org Mechanistic investigations show that a Brønsted acid facilitates the selective hydration of [1.1.1]propellane, generating a methylenecyclobutanol intermediate. This intermediate then participates in a photocatalytic radical cascade with alkyl bromides and quinoxalin-2(1H)-ones to yield the desired products. rsc.orgrsc.org This protocol exhibits a broad substrate scope and is suitable for late-stage functionalization, highlighting its applicability in medicinal and synthetic chemistry. rsc.org

Sequential photocatalysis offers another sophisticated route to densely functionalized cyclobutanes. nih.govacs.org This strategy involves an initial triplet-sensitized [2+2] photocycloaddition between alkenes or alkynes and 3-chloromaleimides. The resulting chlorocyclobutanes serve as valuable intermediates for a subsequent photoredox-catalyzed dechlorinative C-C bond-forming reaction, which installs an all-carbon quaternary stereocenter with high diastereoselectivity. nih.govacs.org This modular approach allows for the rapid assembly of structurally complex and sterically congested scaffolds from simple starting materials. acs.org

| Methodology | Catalyst/Reagents | Key Features | Typical Products | Ref. |

| Trifunctionalization of [1.1.1]Propellane | Brønsted Acid, Photoredox Catalyst (e.g., Iridium complex) | Aqueous phase, mild conditions, green chemistry principles. | 3,3-disubstituted cyclobutanols | rsc.orgrsc.org |

| Sequential Photocatalysis | Triplet Sensitizer (B1316253), Photoredox Catalyst (e.g., 4CzIPN) | High diastereoselectivity, modular, creates quaternary centers. | Densely functionalized cyclobutanes | nih.govacs.org |

| Gold-Mediated [2+2] Cycloaddition | [Au(SIPr)(Cbz)] | Energy transfer catalysis, synthesis from coumarins and unactivated alkenes. | Cyclobutane-fused chromanones | researchgate.net |

Catalyst-Controlled C–H Functionalization

Direct C–H functionalization has become a transformative strategy in organic synthesis, enabling the construction of complex molecules by targeting otherwise inert C-H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical synthetic routes.

Recent developments have focused on using dirhodium catalysts to achieve site-selective intermolecular C–H functionalization of cyclobutanes. nih.gov By carefully selecting the catalyst and its ligand framework, it is possible to control which C–H bond in a molecule reacts, even in the presence of multiple similar bonds. This catalyst-controlled selectivity offers a powerful tool for rapidly accessing novel chemical space and creating complex cyclobutanol derivatives that would be challenging to synthesize using traditional methods. nih.gov

A sequential strategy combining enantioselective reduction of a ketone with a diastereospecific iridium-catalyzed C–H silylation has also been developed. researchgate.net This method successfully installs adjacent stereogenic centers on benzocyclobutenols and other cyclobutanol derivatives. The synthetic utility of this approach has been demonstrated through the synthesis of several natural products, including phyllostoxin, grandisol, and fragranol. researchgate.net

| Methodology | Catalyst System | Key Features | Application | Ref. |

| Rhodium-Catalyzed C–H Insertion | Dirhodium catalysts with modulated ligand frameworks | Site-selective functionalization of C-H bonds, catalyst control. | Synthesis of complex substituted cyclobutanes | nih.gov |

| Sequential Reduction/C–H Silylation | Enantioselective ketone reduction catalyst + Iridium C-H silylation catalyst | Creates contiguous stereocenters, high diastereospecificity. | Total synthesis of natural products | researchgate.net |

Innovative Cycloaddition and Ring-Opening Strategies

Beyond photocatalysis and C-H activation, other innovative methods are expanding the synthetic chemist's toolkit for creating cyclobutanol derivatives.

A novel approach for synthesizing 3-borylated cyclobutanols involves a formal [3+1] cycloaddition between 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives. rsc.orgrsc.org This method is significant because it installs a boronic ester (Bpin) handle, which is highly versatile for further chemical modifications. The reaction can be performed with enantioenriched epibromohydrins to produce enantioenriched cyclobutanols with excellent enantiospecificity (>98%). rsc.orgrsc.org The resulting products contain both hydroxyl and boryl groups, providing two distinct points for further functionalization. rsc.org

High-pressure chemistry has also been employed to facilitate [2+2] cycloaddition reactions that are unreactive under conventional conditions. ru.nl The use of hyperbaric conditions (10-15 kbar) has enabled the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. researchgate.net This key step involves the cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether, creating cyclobutane scaffolds with two points of diversification that can be further derivatized. ru.nl

Due to their high ring strain, cyclobutanols can undergo ring-opening reactions to participate in various organic transformations. doaj.org Emerging strategies leverage this reactivity for asymmetric synthesis. Key ring-opening pathways include β-carbon elimination of metal alkoxides, radical ring-opening, and semipinacol rearrangements, which allow for the synthesis of linear or cyclic molecules with newly formed stereogenic centers. doaj.org

| Methodology | Key Reagents/Conditions | Key Features | Typical Products | Ref. |

| Formal [3+1] Cycloaddition | 1,1-diborylalkanes, Epihalohydrins | Installs a versatile boronic ester handle, high enantiospecificity. | 3-borylated cyclobutanols | rsc.orgrsc.org |

| Hyperbaric [2+2] Cycloaddition | Sulfonyl allenes, Benzyl vinyl ether, High pressure (10-15 kbar) | Enables reactions of unreactive compounds, creates molecular libraries. | 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols | ru.nlresearchgate.net |

| Asymmetric Ring-Opening | Metal alkoxides, Radical initiators, or Acid catalysts | Converts cyclic structures to linear/cyclic molecules, creates stereocenters. | Chiral linear or cyclic molecules | doaj.org |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Cyclobutylcyclobutan-1-ol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by hydroxylation. Key steps include:

- Cyclization : Use photochemical [2+2] cycloaddition or transition-metal catalysis to construct the bicyclic framework .

- Hydroxylation : Employ Sharpless asymmetric dihydroxylation or enzymatic oxidation for stereochemical control .

- Validation : Confirm purity via GC-MS (gas chromatography-mass spectrometry) or HPLC (high-performance liquid chromatography) with >95% purity thresholds. Structural elucidation requires H/C NMR and IR spectroscopy to verify hydroxyl group position and cyclobutane geometry .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize thermodynamic and spectroscopic analyses:

- Thermodynamics : Measure melting point (DSC), boiling point (distillation under reduced pressure), and solubility in polar/non-polar solvents. Use the Wilson or NRTL (Non-Random Two-Liquid) model to predict activity coefficients in mixtures .

- Spectroscopy : Assign stereochemistry via NOESY (Nuclear Overhauser Effect Spectroscopy) and compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying conditions be resolved?

- Methodological Answer : Conduct time-series experiments under controlled environments:

- Stress Testing : Expose the compound to UV light, heat (40–100°C), and acidic/basic conditions. Monitor degradation via kinetic studies (e.g., Arrhenius plots) .

- Contradiction Analysis : Apply mediation models (e.g., structural equation modeling) to distinguish between experimental artifacts (e.g., impurity interference) and intrinsic instability .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Combine quantum mechanics and molecular dynamics:

- Reactivity Prediction : Use DFT (Density Functional Theory) to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO-LUMO gaps) .

- Solvent Effects : Simulate solvation dynamics with COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict regioselectivity in nucleophilic substitutions .

Q. How can researchers address discrepancies in reported biological activity profiles of this compound?

- Methodological Answer : Design cross-disciplinary validation workflows:

- In Vitro/In Vivo Correlation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., OECD guidelines). Include positive/negative controls to rule out false positives .

- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., solvent choice, cell line variability) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer :

- Protocol Standardization : Publish detailed synthetic procedures with step-by-step reaction conditions (e.g., molar ratios, catalyst loading) in SI (Supporting Information) .

- Open Data : Share raw spectral data (NMR, IR) in public repositories (e.g., NIST Chemistry WebBook) to enable cross-validation .

Q. How should researchers document and resolve contradictions between computational predictions and experimental results?

- Methodological Answer :

- Error Analysis : Compare computational parameters (e.g., basis sets, solvent models) with experimental setups. Adjust for neglected steric effects or solvation entropy .

- Iterative Refinement : Use Bayesian optimization to iteratively update models based on empirical data .

Safety and Ethical Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.